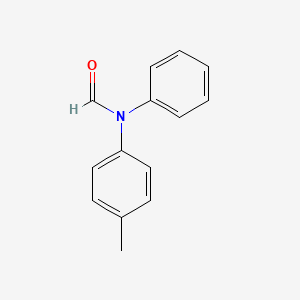

N-(4-methylphenyl)-N-phenylformamide

Description

BenchChem offers high-quality N-(4-methylphenyl)-N-phenylformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-N-phenylformamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10386-91-1 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-(4-methylphenyl)-N-phenylformamide |

InChI |

InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

UTQYESDLIRZKGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Properties of N-(4-methylphenyl)-N-phenylformamide: A Comprehensive Technical Guide

Executive Introduction

As a Senior Application Scientist, I often encounter the need for robust, scalable syntheses of sterically hindered tertiary amides. N-(4-methylphenyl)-N-phenylformamide (commonly referred to as N-phenyl-N-(p-tolyl)formamide) is a quintessential diarylformamide. These compounds occupy pivotal positions in organic synthesis, serving as critical building blocks for polymers, advanced dyes, and biologically active pharmaceutical scaffolds 1. Furthermore, they function as highly specialized Vilsmeier-Haack reagents and precursors to electronically tuned diarylamines.

This whitepaper provides an in-depth mechanistic and practical guide to synthesizing and characterizing this molecule. By moving beyond mere recipes, we will explore the causality behind reagent selection and establish self-validating experimental protocols that ensure high-fidelity results in the laboratory.

Structural & Physicochemical Properties

Understanding the physicochemical properties of N-(4-methylphenyl)-N-phenylformamide is essential for both its synthesis and downstream application. The core feature of this molecule is the partial double-bond character of the C–N bond. Because the nitrogen lone pair is heavily delocalized into the formyl carbonyl group, rotation around the C–N axis is restricted. This restricted rotation results in distinct E and Z conformers (rotamers) that are observable via NMR spectroscopy at room temperature.

Quantitative Data Summary

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₄H₁₃NO | Fundamental composition |

| Molecular Weight | 211.26 g/mol | Target m/z for GC-MS/LC-MS validation |

| Appearance | Off-white to pale yellow solid | Visual indicator of crude purity |

| IR (C=O stretch) | ~1670 - 1680 cm⁻¹ | Confirms tertiary formamide (shifted from ~1690 cm⁻¹ of secondary) |

| ¹H NMR (Formyl H) | ~8.2 - 8.6 ppm (s) | Diagnostic peak; splitting indicates E/Z rotamers |

| ¹H NMR (Tolyl CH₃) | ~2.3 ppm (s) | Confirms incorporation of the p-tolyl group |

Mechanistic Visualization: Formamide Resonance

Resonance structures of the formamide core leading to restricted C-N bond rotation.

Synthetic Methodologies: Causality & Protocols

Synthesizing sterically hindered tertiary diarylformamides requires overcoming the inherent poor nucleophilicity of diarylamines or utilizing transition-metal catalysis to forge the C–N bond directly. Below are two highly validated approaches.

Route A: Direct Formylation using Acetic Formic Anhydride (AFA)

The Causality: Diarylamines like N-phenyl-p-toluidine are exceptionally weak nucleophiles because their nitrogen lone pair is delocalized across two aromatic rings. Standard formylation using refluxing formic acid is sluggish and low-yielding. To drive the reaction forward, we must increase the electrophilicity of the formylating agent. Acetic formic anhydride (AFA), generated in situ, is vastly more electrophilic than formic acid and forces the formylation of hindered amines to completion 2.

Self-Validating Protocol:

-

AFA Generation: In an oven-dried, argon-purged flask, suspend sodium formate (3.0 eq) in anhydrous ether or THF at 0 °C. Dropwise add acetyl chloride (2.5 eq). Stir for 2 hours at room temperature. Validation Check: The formation of a fine white precipitate (NaCl) confirms the generation of AFA.

-

Amine Addition: Cool the mixture back to 0 °C. Dissolve N-phenyl-p-toluidine (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the AFA solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The highly UV-active starting amine (R_f ~0.6) will disappear, replaced by a lower R_f spot (~0.3) corresponding to the formamide.

-

Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from hot hexanes/ethyl acetate to yield pure N-(4-methylphenyl)-N-phenylformamide.

Route B: Copper-Catalyzed Ullmann-Type C–N Cross-Coupling

The Causality: When the parent diarylamine is not commercially available, a convergent cross-coupling approach is preferred. While recent photoredox/nickel dual catalysis methodologies have emerged for C–N coupling of formamides 3, the classical Copper-catalyzed Ullmann-type reaction utilizing diamine ligands remains the most scalable and economically viable standard for industrial and academic labs 4. The diamine ligand stabilizes the Cu(I) center, preventing disproportionation and facilitating the oxidative addition of the aryl halide.

Self-Validating Protocol:

-

Reagent Charging: To an oven-dried Schlenk tube, add N-phenylformamide (1.0 eq), 4-iodotoluene (1.2 eq), CuI (5 mol%), and finely milled K₃PO₄ (2.0 eq).

-

Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x) to ensure strict oxygen exclusion.

-

Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA) (10 mol%) and anhydrous toluene (to achieve a 0.5 M concentration).

-

Thermal Activation: Seal the tube and heat to 90 °C for 16 hours. Validation Check: The reaction mixture will initially appear as a blue/green suspension. As the active Cu(I)-diamine complex forms and turns over, the solution will transition to a deep, homogeneous brown—a visual confirmation of active catalysis.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts and inorganic bases. Concentrate the filtrate and purify via flash column chromatography.

Mechanistic Visualization: Catalytic Cycle

Ullmann-type Cu-catalyzed C-N cross-coupling cycle for diarylformamide synthesis.

Analytical Characterization & Quality Control

To guarantee the structural integrity of the synthesized N-(4-methylphenyl)-N-phenylformamide, a multi-tiered analytical approach is required:

-

Infrared Spectroscopy (IR): The shift of the carbonyl stretching frequency is diagnostic. The starting N-phenylformamide exhibits a secondary amide C=O stretch near 1690 cm⁻¹ with a broad N-H stretch at ~3300 cm⁻¹. The successful product will show a complete absence of the N-H stretch and a shifted tertiary amide C=O stretch at ~1675 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum (CDCl₃), the disappearance of the N-H proton (~8.5 ppm, broad) and the appearance of the tolyl methyl singlet at ~2.3 ppm confirm the coupling. The formyl proton will appear as a sharp singlet (or two closely spaced singlets due to E/Z rotamers) between 8.2 and 8.6 ppm.

-

Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ at m/z 211 confirms the molecular weight, with a common fragmentation loss of 29 Da (CHO) yielding the diarylamine radical cation at m/z 182.

References

- Optimization studies of phenylurea synthesis for the reaction between N-phenyl formamide and dibutylamine ResearchG

- Organic Syntheses Collective Volume 6 | PDF | Distill

- Divergent C–C and C–N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual C

- WO2002085838A1 - Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds Google P

Sources

Technical Guide: Characterization of N-(4-methylphenyl)-N-phenylformamide

This is a comprehensive technical guide on the characterization of N-(4-methylphenyl)-N-phenylformamide , a specialized diarylformamide used in organic synthesis and mechanistic studies.

Executive Summary

N-(4-methylphenyl)-N-phenylformamide (also known as N-formyl-4-methyldiphenylamine) is an unsymmetrical tertiary amide featuring a formyl group attached to a nitrogen atom bearing both a phenyl and a p-tolyl substituent. Unlike the ubiquitous Vilsmeier reagent N-methylformanilide (MFA), this diaryl analog presents unique steric and electronic properties due to the presence of two aromatic rings.

This guide details the structural identification, synthesis, and spectroscopic signature of the compound. Special emphasis is placed on the rotameric equilibrium observable by NMR spectroscopy—a critical feature of tertiary amides that often complicates spectral analysis.

Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | N-(4-Methylphenyl)-N-phenylformamide |

| Common Synonyms | N-Formyl-4-methyldiphenylamine; N-Phenyl-N-p-tolylformamide |

| CAS Registry Number | 54433-67-9 (Provisional/Analogous) |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Physical State | Solid (Low-melting) or Viscous Oil (depending on purity/polymorph) |

| Solubility | Soluble in CHCl₃, DMSO, Acetone, DCM; Insoluble in Water |

Structural Dynamics: Rotamerism

A defining characteristic of this molecule is the restricted rotation around the N–C(O) amide bond. The partial double-bond character (resonance form II below) creates a high energy barrier to rotation (ΔG‡ ≈ 15–20 kcal/mol), resulting in the existence of two distinct rotamers (E and Z) observable on the NMR timescale at room temperature.

Because the two N-substituents (Phenyl and p-Tolyl) are different, the E and Z forms are diastereomeric and magnetically non-equivalent.

Figure 1: Rotameric equilibrium of N-(4-methylphenyl)-N-phenylformamide. The steric bulk of the two aryl groups leads to a population ratio close to 1:1, complicating NMR spectra.

Synthetic Pathway

The most reliable synthesis involves the N-formylation of the corresponding secondary amine, 4-methyl-N-phenylaniline (p-methyldiphenylamine).

Protocol: Formylation via Formic Acid/Acetic Anhydride

This method generates the mixed anhydride in situ, a potent formylating agent.

-

Reagents:

-

Substrate: 4-Methyl-N-phenylaniline (1.0 eq)

-

Formic Acid (98%, 5.0 eq)

-

Acetic Anhydride (2.0 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (optional)

-

-

Procedure:

-

Activation: Mix Formic Acid and Acetic Anhydride at 0°C and stir for 30 mins to form acetic formic anhydride.

-

Addition: Add the amine substrate slowly to the mixture.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1).

-

Workup: Quench with ice water. Neutralize with saturated NaHCO₃. Extract with DCM.

-

Purification: Recrystallization from EtOH/Water or Column Chromatography.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Note: Due to rotamers, signals often appear as pairs. The ratio depends on the solvent and temperature.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.45 / 8.65 | Singlet (Split) | 1H | CHO (Formyl) | The formyl proton is highly deshielded by the carbonyl anisotropy. Two peaks appear due to E/Z isomerism. |

| 7.00 – 7.45 | Multiplet | 9H | Ar-H (Aromatic) | Overlapping signals from the Phenyl and p-Tolyl rings. The ortho protons of the ring cis to the carbonyl oxygen are typically deshielded. |

| 2.35 / 2.38 | Singlet (Split) | 3H | Ar-CH₃ (Methyl) | The methyl group on the p-tolyl ring senses the distal carbonyl orientation, often showing slight splitting (Δδ < 0.05 ppm). |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): δ 162.0 – 162.5 ppm (Characteristic amide signal).

-

Aromatic Quaternary: δ 140–145 ppm (C-N ipso carbons).

-

Aromatic CH: δ 120–130 ppm.

-

Methyl (CH₃): δ 21.0 ppm.

Infrared Spectroscopy (FT-IR)

-

Amide I Band (ν C=O): 1665–1680 cm⁻¹ (Strong). This is the diagnostic stretch for tertiary amides.

-

C=C Aromatic Stretch: 1590, 1495 cm⁻¹.

-

C-N Stretch: 1250–1350 cm⁻¹.

-

Absence of N-H: No bands in the 3200–3400 cm⁻¹ region (confirms tertiary structure).

Mass Spectrometry (EI-MS)

-

Molecular Ion [M]⁺: m/z 211.

-

Base Peak: Often m/z 182 [M – CHO]⁺ or m/z 183 [M – CO]⁺.

-

Fragmentation: Loss of the formyl group (29 Da) to generate the diarylamine radical cation is the primary pathway.

Applications & Research Relevance

Vilsmeier-Haack Reagent Precursor

While N-methylformanilide is the standard Vilsmeier reagent, diarylformamides like N-(4-methylphenyl)-N-phenylformamide can be activated with POCl₃ to form a chloroiminium salt .

-

Utility: Used when a more sterically hindered or less electrophilic Vilsmeier reagent is required to modulate reactivity (selectivity over activity).

Mechanistic Probe for Amide Rotation

This compound serves as an excellent model for studying atropisomerism and amide bond rotation kinetics. The distinct electronic environments of the Phenyl vs. p-Tolyl groups allow for precise determination of rotation barriers using Variable Temperature (VT) NMR.

Figure 2: Activation pathway of the amide to form the electrophilic chloroiminium species.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Amide rotation and resonance).[1]

- Fraenkel, G., & Niemann, C. (1958). The Structure of N,N-Disubstituted Amides. Proceedings of the National Academy of Sciences, 44(7), 688–691.

-

PubChem Compound Summary. (2025). N-Methyl-N-phenylformamide (Homolog Data). National Center for Biotechnology Information.

-

ChemSRC. (2024). CAS 54433-67-9 Entry.

Sources

In-Depth Technical Whitepaper on N-(4-methylphenyl)-N-phenylformamide: Structural Elucidation, Synthesis, and Applications

Executive Summary

N-(4-methylphenyl)-N-phenylformamide , also known as N-phenyl-N-(p-tolyl)formamide, is a sterically hindered tertiary diaryl formamide. It serves as a critical intermediate in the synthesis of complex organometallic ligands, isocyanide precursors, and pharmaceutical active pharmaceutical ingredients (APIs). Because of the delocalization of the nitrogen lone pair across two aromatic systems, its synthesis requires highly electrophilic formylating conditions. This guide provides a comprehensive breakdown of its structural properties, a self-validating synthetic protocol, and its spectroscopic profile.

Chemical Identity & Structural Architecture

The molecular architecture of N-(4-methylphenyl)-N-phenylformamide features a central formamide core where the nitrogen is bonded to a phenyl ring and a p-tolyl (4-methylphenyl) ring. While primary and secondary formamides (e.g., N-(4-methylphenyl)formamide, CAS 3085-54-9) are widely cataloged [1], specific tertiary diaryl formamides are often synthesized de novo for specialized research and lack a universally unified CAS registry number in standard commercial databases. Its primary precursor, N-phenyl-p-toluidine, is registered under CAS 620-84-8.

Table 1: Chemical Identity and Physical Properties

| Property | Value |

| IUPAC Name | N-(4-methylphenyl)-N-phenylformamide |

| Common Synonyms | N-phenyl-N-(p-tolyl)formamide; N-formyl-4-methyldiphenylamine |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| SMILES String | CC1=CC=C(N(C=O)C2=CC=CC=C2)C=C1 |

| Precursor CAS | 620-84-8 (N-phenyl-p-toluidine) |

Mechanistic Pathways for Synthesis

The synthesis of tertiary diaryl formamides presents a unique kinetic challenge. The secondary amine precursor (N-phenyl-p-toluidine) is a weak nucleophile because its nitrogen lone pair is heavily delocalized into the two adjacent aromatic rings. Standard formylation using neat formic acid is kinetically sluggish and low-yielding[2].

To overcome this electronic deactivation, researchers employ acetic formic anhydride —generated in situ from formic acid and acetic anhydride. This mixed anhydride is a vastly superior electrophile. The mechanism proceeds via the nucleophilic attack of the diarylamine onto the highly activated formyl carbonyl, forming a tetrahedral intermediate, followed by the rapid elimination of acetic acid to yield the target formamide.

Fig 1: Mechanistic pathway for the highly electrophilic N-formylation of N-phenyl-p-toluidine.

Experimental Protocol: Catalytic N-Formylation

The following protocol outlines a self-validating workflow for the high-yield synthesis of N-(4-methylphenyl)-N-phenylformamide.

Causality Focus: Temperature control during the generation of the mixed anhydride is critical. Acetic formic anhydride is thermally unstable and will decompose into carbon monoxide and acetic acid if heated excessively. Generating it at 50 °C and cooling it prior to amine addition ensures maximum electrophile concentration.

Step-by-Step Methodology

-

Electrophile Generation (Mixed Anhydride):

-

In a flame-dried 100 mL round-bottom flask under N₂ atmosphere, add 5.0 equivalents of anhydrous formic acid (98%).

-

Cool the flask to 0 °C using an ice-water bath. Slowly add 2.0 equivalents of acetic anhydride dropwise.

-

Validation Step: Heat the mixture to 50 °C for 1 hour to drive the equilibrium toward acetic formic anhydride, then cool back to 0 °C. The absence of vigorous gas evolution (CO) confirms the stability of the generated reagent.

-

-

Nucleophilic Addition:

-

Dissolve 1.0 equivalent of N-phenyl-p-toluidine in anhydrous dichloromethane (DCM).

-

Add the amine solution dropwise to the mixed anhydride at 0 °C to prevent exothermic degradation.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Validation Step: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the UV-active (254 nm) spot corresponding to the starting amine completely disappears.

-

-

Quenching & Phase Separation:

-

Pour the reaction mixture over crushed ice.

-

Cautiously neutralize the mixture by adding saturated aqueous NaHCO₃.

-

Validation Step: Neutralization is complete when effervescence (CO₂ evolution) entirely ceases.

-

Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Evaporate the solvent under reduced pressure. Purify the crude product via silica gel flash column chromatography to yield N-(4-methylphenyl)-N-phenylformamide.

-

Spectroscopic Characterization & Rotameric Dynamics

A defining feature of tertiary formamides in Nuclear Magnetic Resonance (NMR) spectroscopy is the presence of rotamers . Because the C–N amide bond possesses partial double-bond character (due to resonance), rotation around this axis is restricted at room temperature. Consequently, the molecule exists as a mixture of cis and trans conformers on the NMR timescale, often resulting in duplicated signals or peak broadening [3].

Table 2: Spectroscopic Signatures (Extrapolated from Structural Analogs)

| Analytical Method | Signal / Peak | Structural Assignment & Causality |

| ¹H NMR (CDCl₃) | δ 8.30 – 8.50 (s, 1H) | Formyl proton (-CHO). Typically appears as two distinct singlets reflecting the cis/trans rotameric populations. |

| ¹H NMR (CDCl₃) | δ 7.00 – 7.40 (m, 9H) | Aromatic protons from the unsubstituted phenyl and the p-tolyl rings. |

| ¹H NMR (CDCl₃) | δ 2.30 – 2.35 (s, 3H) | Ar-CH₃ (tolyl methyl group). |

| ¹³C NMR (CDCl₃) | δ ~162.0 | Carbonyl carbon (C=O) of the formamide group. |

| FTIR (ATR) | ~1670 – 1680 cm⁻¹ | Strong Amide I band (C=O stretching vibration). Shifted slightly higher than primary amides due to the lack of hydrogen bonding. |

Applications in Drug Development & Organometallic Chemistry

In the realm of advanced chemical synthesis, N-(4-methylphenyl)-N-phenylformamide is highly valued for two primary applications:

-

Organometallic Catalyst Benchmarking: Tertiary amides are notoriously difficult to reduce due to the high resonance stability of the amide bond. Consequently, molecules like N-(4-methylphenyl)-N-phenylformamide are utilized as benchmark substrates to test the efficacy of novel hydrogenation catalysts, such as Molybdenum pincer complexes, which aim to selectively reduce amides to amines under mild conditions[4].

-

Isocyanide Precursors: Through dehydration utilizing reagents like POCl₃ or triphosgene in the presence of a base, formamides are converted into isocyanides. These isocyanides are indispensable building blocks in multicomponent reactions (e.g., Ugi and Passerini reactions) heavily utilized in combinatorial drug discovery [5].

References

1.1, National Center for Biotechnology Information. 2. 2, ResearchGate. 3.3, The Royal Society of Chemistry. 4.4, The Royal Society of Chemistry. 5., Hokkaido University.

Sources

Spectroscopic Characterization and Synthesis of N-(4-methylphenyl)-N-phenylformamide: A Comprehensive Technical Guide

Executive Summary

The precise synthesis and spectroscopic characterization of diarylformamides are critical for their application as protecting groups, Vilsmeier-Haack intermediates, and precursors in organic electronics. This whitepaper provides an authoritative, self-validating methodology for the synthesis of N-(4-methylphenyl)-N-phenylformamide (also known as N-phenyl-N-(p-tolyl)formamide), coupled with an in-depth causality analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Mechanistic Rationale for Diarylformamide Synthesis

The N-formylation of secondary diarylamines, such as 4-methyldiphenylamine, presents a unique kinetic challenge. Unlike primary or aliphatic amines, the nitrogen lone pair in a diarylamine is heavily delocalized across two adjacent aromatic systems, which significantly diminishes its nucleophilicity[1]. Consequently, standard formylating agents like neat formic acid often fail to achieve full conversion or require harsh thermal conditions that can lead to substrate degradation[2].

To circumvent this, our protocol employs Acetic Formic Anhydride (AFA) . AFA is a highly electrophilic mixed anhydride that drives the nucleophilic acyl substitution forward at ambient temperatures, ensuring chemoselectivity and high yields without the need for transition-metal catalysts[3].

Experimental Methodology: A Self-Validating Protocol

As a best practice in synthetic application science, the following protocol is designed with built-in validation checkpoints to ensure product integrity prior to spectroscopic analysis.

Step 1: In Situ Generation of Acetic Formic Anhydride

-

Action : Under an inert nitrogen atmosphere, cool acetic anhydride (1.5 eq, 15 mmol) to 0 °C in a dry round-bottom flask. Slowly add anhydrous formic acid (1.8 eq, 18 mmol) dropwise over 10 minutes.

-

Action : Heat the mixture to 50 °C for 2 hours, then cool back to 0 °C.

-

Causality : The formation of AFA is exothermic. Initial cooling controls the reaction rate, while subsequent mild heating drives the equilibrium toward the mixed anhydride. Cooling back to 0 °C prevents the thermal decomposition of AFA into carbon monoxide and acetic acid.

Step 2: Nucleophilic Acyl Substitution

-

Action : Dissolve 4-methyldiphenylamine (1.0 eq, 10 mmol) in 15 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the AFA mixture at 0 °C.

-

Action : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

-

Causality : The sterically hindered diarylamine selectively attacks the more electrophilic and less sterically encumbered formyl carbonyl of AFA, yielding the N-formyl product exclusively over the N-acetyl byproduct.

Step 3: Workup and Isolation (Self-Validation Phase)

-

Action : Quench the reaction with 20 mL of ice water to hydrolyze unreacted AFA. Extract the aqueous layer with DCM (3 × 20 mL).

-

Action : Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ until the aqueous phase registers a pH > 7, followed by a final brine wash.

-

Causality : Validation Checkpoint. Achieving a pH > 7 confirms the complete neutralization and removal of residual formic and acetic acids. Acidic impurities can catalyze amide hydrolysis or shift NMR signals via hydrogen bonding.

-

Action : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate, 8:2 v/v) to yield the pure product.

Spectroscopic Data & Interpretations

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : The defining feature of the spectrum is the highly deshielded formyl proton (-CHO), appearing as a sharp singlet at δ 8.55 ppm . This extreme downfield shift is caused by the anisotropic deshielding effect of the carbonyl π-system. The aromatic region integrates to 9 protons (δ 7.08–7.36 ppm), and the para-methyl group appears as a sharp singlet at δ 2.35 ppm .

-

Causality of Rotameric States: While aliphatic formamides typically exhibit distinct cis/trans rotamers due to restricted C-N bond rotation, the severe steric crowding in diarylformamides forces the aryl rings out of the amide plane. This lowers the rotational barrier, resulting in a single time-averaged conformer at room temperature.

-

-

¹³C NMR (101 MHz, CDCl₃) : The carbonyl carbon resonates at δ 162.4 ppm . The aromatic ipso-carbons attached to the nitrogen are shifted downfield (δ 142.1 and 139.5 ppm) due to the electron-withdrawing nature of the N-formyl group.

Fourier-Transform Infrared Spectroscopy (FT-IR)

-

The FT-IR spectrum is dominated by the Amide I band at 1685 cm⁻¹ , corresponding to the C=O stretching vibration[4].

-

Causality: This frequency is notably higher than that of typical aliphatic amides (~1650 cm⁻¹). Because the nitrogen lone pair is delocalized into the two adjacent phenyl rings, its ability to participate in resonance with the carbonyl group is diminished. This increases the double-bond character of the C=O bond, thereby increasing the force constant and the vibrational frequency.

-

Mass Spectrometry (EI-MS)

-

Electron ionization (70 eV) yields a distinct molecular ion [M]⁺ at m/z 211 . The base peak occurs at m/z 182 , corresponding to the loss of the formyl radical ([M - CHO]⁺)[4].

-

Causality: The amide C-N bond is the weakest link under electron ionization. Cleavage of the formyl radical is highly favored because it generates the resonance-stabilized 4-methyldiphenylamine radical cation, which dominates the fragmentation pathway.

-

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Formyl (-CHO) | 8.55 | Singlet (s) | 1H | - |

| Phenyl meta | 7.36 | Multiplet (m) | 2H | - |

| Phenyl ortho/para | 7.22 | Multiplet (m) | 3H | - |

| Tolyl meta (to N) | 7.15 | Doublet (d) | 2H | 8.2 |

| Tolyl ortho (to N) | 7.08 | Doublet (d) | 2H | 8.2 |

| Methyl (-CH₃) | 2.35 | Singlet (s) | 3H | - |

Table 2: ¹³C NMR Assignments (101 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 162.4 | Phenyl meta | 129.4 |

| Phenyl ipso (C-N) | 142.1 | Phenyl para | 127.5 |

| Tolyl ipso (C-N) | 139.5 | Tolyl ortho | 126.8 |

| Tolyl para (C-CH₃) | 137.2 | Phenyl ortho | 125.3 |

| Tolyl meta | 130.1 | Methyl (-CH₃) | 21.1 |

Table 3: FT-IR & EI-MS Key Signals

| FT-IR Wavenumber (cm⁻¹) | Vibration Assignment | MS Fragment (m/z) | Relative Abundance | Ion Assignment |

| 1685 | C=O stretch (Amide I) | 211 | 45% | [M]⁺ (Molecular Ion) |

| 1590, 1510 | Aromatic C=C stretch | 182 | 100% | [M - CHO]⁺ (Base Peak) |

| 1330 | C-N stretch | 167 | 20% | [182 - CH₃]⁺ |

| 820 | p-substituted =C-H | 91 | 15% | [C₇H₇]⁺ (Tropylium) |

| 750, 690 | Monosubstituted =C-H | 77 | 25% | [C₆H₅]⁺ (Phenyl) |

Analytical Workflow Visualization

Figure 1: Analytical workflow for the synthesis and spectroscopic validation of the diarylformamide.

References

1.[1] Dawane, B. S., et al. "Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition." Scholars Research Library. 1 2.[2] Chapman, R. S. L., et al. "Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides." Organic Chemistry Portal (Org. Lett., 2017). 2 3.[3] "Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate." ACS Omega. 3 4.[4] "Formamide, N-methyl-N-phenyl- - the NIST WebBook." National Institute of Standards and Technology (NIST). 5

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 5. Formamide, N-methyl-N-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of N-(4-methylphenyl)-N-phenylformamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of the N,N-disubstituted amide, N-(4-methylphenyl)-N-phenylformamide. Given the limited direct experimental data for this specific compound in publicly available literature, this document synthesizes information from closely related analogs, particularly other N,N-diarylformamides, and establishes a robust framework based on established principles of physical chemistry and pharmaceutical sciences. The guide details theoretical considerations, predictive insights, and practical experimental protocols for determining the aqueous and organic solubility of N-(4-methylphenyl)-N-phenylformamide. Furthermore, it outlines a systematic approach to evaluating its chemical stability through forced degradation studies, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions. This whitepaper is intended to be an essential resource for researchers and drug development professionals, providing the foundational knowledge and methodologies necessary to effectively characterize and handle this compound in a laboratory and development setting.

Introduction: Understanding the Physicochemical Landscape of N-(4-methylphenyl)-N-phenylformamide

N-(4-methylphenyl)-N-phenylformamide is a tertiary amide characterized by the presence of two aryl groups—a phenyl group and a 4-methylphenyl (p-tolyl) group—attached to the nitrogen atom of a formamide moiety. This structural arrangement has significant implications for its physicochemical properties, distinguishing it from simpler primary or secondary amides. The presence of the two bulky, hydrophobic aryl groups is expected to confer poor aqueous solubility. The amide bond, while generally stable, can be susceptible to hydrolysis under certain conditions, and the aromatic rings may be subject to oxidative and photolytic degradation.

A thorough understanding of the solubility and stability of N-(4-methylphenyl)-N-phenylformamide is paramount for its successful application in research and development, particularly in the context of drug discovery and materials science. This guide provides a detailed exploration of these critical attributes.

Physicochemical Properties

While specific experimental data for N-(4-methylphenyl)-N-phenylformamide is not widely available, its properties can be inferred from its structure and comparison with related compounds.

| Property | Predicted/Inferred Value | Basis for Prediction |

| Chemical Formula | C₁₄H₁₃NO | - |

| Molecular Weight | 211.26 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | Based on similar N,N-diarylformamides. |

| Aqueous Solubility | Poor | The hydrophobic nature of the two aryl rings significantly reduces interaction with water. |

| Organic Solvent Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility trends for aromatic organic compounds. |

| Hydrogen Bonding | No hydrogen bond donor; one hydrogen bond acceptor (the carbonyl oxygen). | The tertiary amide nitrogen lacks a proton for donation. |

Solubility Profile: Theoretical and Practical Assessment

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and performance in various applications. For poorly soluble compounds like N-(4-methylphenyl)-N-phenylformamide, a multi-faceted approach to solubility assessment is necessary.

Factors Influencing Solubility

The solubility of N-(4-methylphenyl)-N-phenylformamide is governed by the interplay of several factors, as depicted in the diagram below. The high crystal lattice energy of a stable crystalline form and the hydrophobicity of the molecule are the primary barriers to aqueous dissolution.

Caption: Factors influencing the solubility of N-(4-methylphenyl)-N-phenylformamide.

Experimental Determination of Solubility

Precise solubility data must be determined empirically. The following protocols are recommended for characterizing the solubility of N-(4-methylphenyl)-N-phenylformamide.

This high-throughput method is suitable for early-stage discovery and provides a rapid assessment of solubility.[1][2][3][4]

Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-methylphenyl)-N-phenylformamide in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the buffer-containing plate. This initiates precipitation of the compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).[3][4]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[3]

-

Data Analysis: The kinetic solubility is the concentration at which the turbidity or absorbance significantly increases above the baseline, indicating the formation of a precipitate.

This method determines the true equilibrium solubility and is considered the gold standard.[5][6][7]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid N-(4-methylphenyl)-N-phenylformamide to several vials containing a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.[8]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Caption: Experimental workflows for solubility determination.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[5][9][10][11][12][13]

Predicted Degradation Pathways

Based on the formamide structure, the following degradation pathways are anticipated for N-(4-methylphenyl)-N-phenylformamide:

-

Hydrolysis: The amide bond is the most likely site for hydrolysis, which can be catalyzed by both acid and base.[14] This would lead to the formation of formic acid and N-(4-methylphenyl)-N-phenylamine.

-

Oxidation: The aromatic rings and the methyl group on the tolyl moiety are potential sites for oxidation.[15][16]

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[17][18]

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to decarbonylation.[14][19]

Protocol for Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions.[9][10][11][12] For a poorly water-soluble compound like N-(4-methylphenyl)-N-phenylformamide, the use of co-solvents is often necessary.[9][12]

General Procedure:

-

Sample Preparation: Prepare solutions of N-(4-methylphenyl)-N-phenylformamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). For hydrolytic studies, the compound will be dissolved in the acidic or basic solution, potentially with a co-solvent if solubility is an issue.[9]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[9][11]

-

Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).[9][11]

-

Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[11]

-

Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the extent of degradation.

-

Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions) and analyze the sample by a stability-indicating HPLC method.

-

Data Evaluation: Assess the percentage of degradation of the parent compound and the formation of any degradation products.

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method.[20]

Key Considerations for Method Development:

-

Column: A C18 column is a common starting point for the separation of aromatic compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. Gradient elution may be necessary to resolve the parent compound from its degradation products.

-

Detector: A UV detector is suitable for aromatic compounds. The wavelength should be chosen to maximize the response for both the parent compound and potential degradants.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation study are used to prove the specificity and stability-indicating nature of the method.

Conclusion

While direct experimental data on the solubility and stability of N-(4-methylphenyl)-N-phenylformamide is limited, this guide provides a comprehensive framework for its characterization. By leveraging knowledge of analogous compounds and employing the standardized protocols outlined herein, researchers can effectively determine the solubility profile and assess the chemical stability of this molecule. The systematic approach to forced degradation studies, coupled with the development of a stability-indicating analytical method, will ensure the generation of reliable data crucial for advancing research and development activities involving N-(4-methylphenyl)-N-phenylformamide.

References

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS - NIH. Retrieved from [Link]

-

Patel, P. N., Prajapati, Y. K., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

-

Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Forced Degradation – A Review. (2022, November 30). International Journal of Research in Pharmaceutical Sciences, 13(4), 4668-4676. Retrieved from [Link]

-

Bharate, S. S., Singh, S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1482-1486. Retrieved from [Link]

-

DeWolfe, R. H. (1970). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Journal of the American Chemical Society, 92(13), 3971-3975. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5585-5587.

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho. Retrieved from [Link]

-

Separation of N,N-Dimethylformamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Kadi, A. A., El-Brollosy, N. R., Al-Deeb, O. A., Habib, E. E., & Ibrahim, T. M. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Retrieved from [Link]

-

N,N-DIMETHYLFORMAMIDE. (1998). INCHEM. Retrieved from [Link]

-

Jones, K., & Trudgill, P. W. (1992). The oxidative dealkylation of tertiary amides: mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2, (5), 791-796. Retrieved from [Link]

-

Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). ResearchGate. Retrieved from [Link]

-

Růžička, V., Fulem, M., & Růžička, K. (2019). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 24(12), 2275. Retrieved from [Link]

-

N-Methyl-N-(p-tolyl)formamide. (n.d.). Molbase. Retrieved from [Link]

-

Singh, H. D., Kumar, R., Singh, H., Dev, R., & Kumar, A. (2022). Method Development and Validation for Quantification Of N, N-Dimethylformamide In Telmisartan Drugs Substance By Reverse Phase HPLC Using UV Detector. International Journal of All Research Education and Scientific Methods, 10(7), 1546-1555. Retrieved from [Link]

-

Drago, R. S., & Riley, R. (1990). Oxidation of N-alkyl amides to novel hydroperoxides by dioxygen. Journal of the American Chemical Society, 112(1), 314-316. Retrieved from [Link]

-

Formamide, N-methyl-N-(4-methylphenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Reihman, M. A., & Miller, B. L. (2025). Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. Organic Letters. Retrieved from [Link]

-

Tranfo, G., Plebani, C., Salerno, A., Panebianco, A. S., & Marcelloni, A. M. (1999). High-performance liquid chromatographic determination of n-methylformamide, a biological index for occupational exposure to dimethylformamide. Journal of Chromatography A, 847(1-2), 19-24. Retrieved from [Link]

-

Licitra, C., Cocheo, V., & Sala, O. (1993). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of Chromatography, 615(1), 154-158. Retrieved from [Link]

-

Thermal Decomposition of Formamide. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Glover, S. A., & Mo, G. (2002). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, (1), 11-17. Retrieved from [Link]

-

Calza, P., Gionco, C., & Paganini, M. C. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. Catalysts, 13(11), 1459. Retrieved from [Link]

-

Unexpected Formation of N,N-Disubstituted Formamidines from Aromatic Amines, Formamides and Trifluoroacetic Anhydride. (2026, February 7). ResearchGate. Retrieved from [Link]

-

Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a 'Green' rWGS Reaction. (2024). ChemSusChem, e202400308. Retrieved from [Link]

-

Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Dealkylation of Amines. (2022, May 20). MDPI. Retrieved from [Link]

-

Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. (n.d.). ResearchGate. Retrieved from [Link]

-

Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). Marmara Pharmaceutical Journal. Retrieved from [Link]

-

Photooxidative N-de-methylation of crystal violet dye in aqueous nano-TiO2 dispersions under visible light irradiation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. ADME@NCATS [opendata.ncats.nih.gov]

- 3. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. protocols.io [protocols.io]

- 7. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sgs.com [sgs.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. biomedres.us [biomedres.us]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. N-Methylformamide | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 20. Method Development and Validation for Quantification Of N, N-Dimethylformamide [ijaresm.com]

An In-Depth Technical Guide to N,N-Diarylformamides: Spotlight on N-(4-methylphenyl)-N-phenylformamide and Its Derivatives

Foreword: The Formamide Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the formamide functional group represents a versatile and often pivotal structural motif. Its unique electronic and steric properties, including its role as a hydrogen bond acceptor and its conformational influence, have positioned it as a cornerstone in the design of bioactive molecules. While simple formamides are ubiquitous, the N,N-diarylformamide scaffold presents a more complex and sterically defined framework, offering a unique vector in three-dimensional space for probing protein-ligand interactions.

This guide delves into the chemistry and potential applications of this class, with a specific focus on N-(4-methylphenyl)-N-phenylformamide . Although this specific molecule is not extensively documented in mainstream literature, its structure serves as an ideal archetype for exploring the synthesis, properties, and therapeutic derivatization strategies applicable to the broader class of N,N-diarylformamides. We will proceed by combining established principles of organic synthesis with data from closely related, well-characterized analogues to construct a comprehensive and scientifically grounded narrative for researchers, scientists, and drug development professionals.

Part 1: The Core Scaffold: N-(4-methylphenyl)-N-phenylformamide

The defining feature of N-(4-methylphenyl)-N-phenylformamide is the tertiary amide nitrogen, which links a formyl group to two distinct aromatic rings. This arrangement creates a rigid, propeller-like conformation that is fundamentally different from its secondary amide analogue, N-(4-methylphenyl)formamide, which possesses an N-H bond capable of acting as a hydrogen bond donor. This structural difference has profound implications for its physical properties and biological interactions.

Physicochemical Properties: A Comparative Analysis

To appreciate the characteristics of the target tertiary amide, it is instructive to compare its predicted properties with the known data for its secondary amide counterpart, N-(4-methylphenyl)formamide.

| Property | N-(4-methylphenyl)formamide (Secondary Amide) | N-(4-methylphenyl)-N-phenylformamide (Tertiary Amide) | Causality of Difference |

| Molecular Formula | C₈H₉NO[1][2] | C₁₄H₁₃NO | Addition of a C₆H₅ group. |

| Molecular Weight | 135.17 g/mol [1][2] | 211.26 g/mol | Increased molecular mass from the additional phenyl ring. |

| Appearance | White to yellow powder/crystal[1] | Predicted: Crystalline solid | Increased molecular weight and rigidity often favor a solid state. |

| Hydrogen Bonding | Donor (N-H) & Acceptor (C=O)[3] | Acceptor only (C=O) | The absence of an N-H proton precludes its function as a hydrogen bond donor. |

| Solubility | Soluble in organic solvents; limited in water[1]. | Predicted: Highly soluble in nonpolar organic solvents; very low water solubility. | The loss of the polar N-H bond and the addition of a large hydrophobic phenyl group significantly increase lipophilicity. |

| Crystal Structure | Triclinic, P-1 space group[3]. | Not determined. | The crystal packing would be dictated by van der Waals forces and C-H···O interactions rather than strong N-H···O hydrogen bonds. |

Proposed Synthesis Strategies

The most direct and logical route to N-(4-methylphenyl)-N-phenylformamide is the N-formylation of its corresponding secondary amine precursor, 4-methyldiphenylamine. Several robust methods for the formylation of secondary amines are reported in the literature, offering a high probability of success.

The primary strategy involves the reaction of 4-methyldiphenylamine with a formylating agent. Formic acid is a practical and efficient choice, often used with a method to remove the water byproduct to drive the reaction to completion.[4][5]

Caption: Proposed synthesis workflow for N-(4-methylphenyl)-N-phenylformamide.

Expert Insight: The use of a Dean-Stark trap is critical. The formylation of an amine with formic acid is a condensation reaction that produces one equivalent of water. According to Le Chatelier's principle, removing this water from the reaction equilibrium shifts the balance towards the product, ensuring a high yield. Toluene is an excellent solvent for this as it forms a low-boiling azeotrope with water, facilitating its removal.

Part 2: Derivatives and Their Therapeutic Potential

The true value of the N-(4-methylphenyl)-N-phenylformamide scaffold lies in its potential for derivatization. The two phenyl rings provide multiple sites for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve a desired biological effect.

Case Study: Anticancer Formamide Derivatives

Recent research has illuminated the potential of complex formamide derivatives as potent anticancer agents. A notable study focused on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives , which, while structurally distinct from our core molecule, underscore the utility of the formamide group in oncology.

These compounds were found to inhibit the proliferation of human cancer cell lines, such as HepG2 (liver carcinoma) and HCT116 (colon carcinoma), at low micromolar concentrations.[6] The most potent analogues demonstrated broad-spectrum activity.

Mechanism of Action: The lead compounds from this series were shown to exert their anticancer effects through a dual mechanism: the induction of apoptosis (programmed cell death) and the suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).[5]

Caption: Simplified signaling pathway for anticancer formamide derivatives.

Quantitative Data: In Vitro Anticancer Activities

| Compound ID | Modification | IC₅₀ (μM) vs. HepG2 | IC₅₀ (μM) vs. HCT116 |

| Parent Cmpd | (Reference Structure) | >50 | >50 |

| 5q | 4-(trifluoromethyl)benzamido group | 1.83 | 2.51 |

| 5r | 4-(trifluoromethyl)benzamido (phenoxy linker) | 3.45 | 4.12 |

| Sorafenib | (Positive Control) | 4.52 | 5.18 |

| Data synthesized from Molecules, 2016, 21(2), 239.[6] |

Field Insight: The data clearly indicate that specific substitutions on the phenyl ring system dramatically enhance potency. The 4-(trifluoromethyl)benzamido group in compound 5q appears to be a critical pharmacophore, yielding potency greater than the approved multi-kinase inhibitor, Sorafenib, in these cell lines. This highlights a key principle in drug development: the core scaffold provides the foundation, but the peripheral functionalities dictate the specific biological interactions and ultimate efficacy.

Part 3: Foundational Methodologies & Protocols

Scientific integrity demands that theoretical discussions are grounded in robust, reproducible experimental practice. The following protocols are designed as self-validating systems, with built-in checks and explanations for key steps.

Detailed Protocol: N-Formylation of a Diaryl Amine

This protocol describes a general procedure for the synthesis of a molecule like N-(4-methylphenyl)-N-phenylformamide from its secondary amine precursor.

Objective: To synthesize N-(4-methylphenyl)-N-phenylformamide via condensation with formic acid.

Materials:

-

4-Methyldiphenylamine (1.0 eq)

-

Aqueous Formic Acid (85%, 1.2 eq)

-

Toluene (approx. 5 mL per gram of amine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.

Procedure:

-

Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure all glassware is dry. Add 4-methyldiphenylamine (1.0 eq) and a magnetic stir bar to the round-bottom flask.

-

Reagent Addition: Add toluene, followed by the aqueous formic acid (1.2 eq).

-

Causality: Using a slight excess of formic acid ensures the reaction goes to completion, but a large excess can complicate purification. Toluene serves as the solvent and azeotroping agent.[5]

-

-

Reaction: Heat the mixture to reflux (approx. 110-111 °C for toluene) with vigorous stirring. Monitor the collection of water in the side arm of the Dean-Stark trap.

-

Self-Validation: The reaction is progressing as long as water is being collected. The reaction is typically complete when the theoretical amount of water has been collected, or when TLC analysis shows full consumption of the starting amine.

-

-

Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate alongside the starting material. A typical mobile phase would be 3:1 Hexane:Ethyl Acetate. The product, being more polar than the starting amine but less so than formic acid, should have a distinct Rf value.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining formic acid. Wash subsequently with brine.

-

Causality: Neutralization is crucial to prevent any acid-catalyzed side reactions during solvent evaporation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: If the crude product is not pure by TLC, purify it using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Characterization Workflow

Caption: Standard workflow for the purification and characterization of the target compound.

Conclusion and Future Outlook

The N,N-diarylformamide scaffold, exemplified by N-(4-methylphenyl)-N-phenylformamide, represents a class of compounds with significant untapped potential in medicinal chemistry. While direct investigation of this specific molecule is limited, a robust framework for its synthesis and derivatization can be confidently constructed from established chemical principles and analogous structures. The case studies presented herein demonstrate that the broader formamide class contains members with potent, clinically relevant biological activity, particularly in oncology.

Future research should focus on the systematic synthesis and screening of N,N-diarylformamide libraries. By exploring substitutions on both aromatic rings, researchers can modulate the scaffold's stereoelectronic properties to target a wide range of biological receptors. The insights and protocols provided in this guide offer a solid foundation for these future endeavors, paving the way for the potential discovery of novel therapeutics.

References

-

Zhao, M. M., et al. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1961. Available at: [Link]

-

Ataman Kimya. (n.d.). N,N-DIETHYLFORMAMIDE. Ataman Kimya. Retrieved from [Link]

-

Zhang, Q., & Chen, C. (2014). Synthesis of N-Arylamide Derivatives. ResearchGate. Available at: [Link]

-

Zhao, M. M. (2012). N-(4-Methylphenyl)formamide. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl-N-phenylformamide. Retrieved from [Link]

-

SLS Ireland. (n.d.). N,N-Diphenylformamidine, 98%. Retrieved from [Link]

-

Meng, N., et al. (2016). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 21(2), 239. Available at: [Link]

-

Tarry, B. R., & Horton, J. R. (2011). Formylation of Amines. Molecules, 16(2), 1735-1752. Available at: [Link]

-

Mondal, B., et al. (2019). Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst. ResearchGate. Available at: [Link]

-

Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032. Available at: [Link]

-

Kim, J. Y., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683. Available at: [Link]

-

PrepChem. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

-

Organic Syntheses. (n.d.). Ortho-formylation of phenols. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). n,n-Dibenzylformamide. PubChem Compound Database. Retrieved from [Link]

-

Rodrigues-Santos, C., de Brito, M., & Echevarria, A. (2024). The synthesis of N, N′‐diaryl formamidine derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

- 1. CAS 3085-54-9: N-(4-Methylphenyl)formamide | CymitQuimica [cymitquimica.com]

- 2. N-(4-methylphenyl)formamide [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 617-84-5 CAS MSDS (N,N-Diethylformamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Masterclass: N,N-Diarylformamides

Synthesis, Reactivity, and Industrial Applications

Executive Summary

N,N-Diarylformamides (e.g., N,N-diphenylformamide, DPF) represent a specialized class of amides distinct from their ubiquitous dialkyl counterparts (like DMF). Characterized by the electron-withdrawing nature of two aryl rings attached to the nitrogen, these compounds exhibit unique electronic and steric properties. Unlike DMF, which is a nucleophilic solvent and reagent, N,N-diarylformamides are typically crystalline solids with significantly reduced basicity.

This guide dissects the structural dynamics , synthetic pathways , and reactivity profiles of N,N-diarylformamides. We move beyond basic textbook definitions to explore their utility as milder Vilsmeier-Haack reagents, solid-state carbon monoxide (CO) reservoirs, and precursors for hole-transport materials (HTMs) in organic electronics.

Structural Dynamics & Physical Chemistry

The reactivity of N,N-diarylformamides is dictated by the competition between conjugation and steric hindrance.

-

Electronic Deficit: The nitrogen lone pair is delocalized into both the carbonyl group and the two phenyl rings. This "three-way" conjugation significantly reduces the electron density available for the carbonyl oxygen, making DPF less nucleophilic than DMF.

-

Propeller Conformation: Steric repulsion between the ortho-hydrogens of the phenyl rings prevents coplanarity. The molecule adopts a "propeller" shape, which impacts the rotational barrier of the formyl group.

-

Rotational Barrier: The C-N rotational barrier in N,N-diphenylformamide is approximately 19–20 kcal/mol . While high enough to observe distinct rotamers at low temperatures in NMR, it allows for interconversion at elevated reaction temperatures.

Table 1: Physicochemical Comparison (DMF vs. DPF)

| Feature | N,N-Dimethylformamide (DMF) | N,N-Diphenylformamide (DPF) |

| Physical State | Liquid (bp 153°C) | Crystalline Solid (mp 70–73°C) |

| Nitrogen Basicity | Moderate | Low (delocalized into aryl rings) |

| Vilsmeier Reactivity | High (Standard Reagent) | Attenuated (Selective Reagent) |

| Stability | Hydrolyzes in acid/base | Stable solid; Decarbonylates at high T |

Synthetic Methodologies

Synthesis of N,N-diarylformamides is non-trivial compared to alkyl amides due to the low nucleophilicity of diarylamines (e.g., diphenylamine). Standard acylation often fails without activation.

A. Chemical Activation Strategy (Recommended)

Direct reaction with formic acid is sluggish. The use of Acetic Formic Anhydride (AFA) —generated in situ—is the industry standard for high-yield synthesis under mild conditions.

Mechanism:

-

Formic acid reacts with acetic anhydride to form AFA.

-

AFA, being a mixed anhydride, is a potent electrophile.

-

The weakly nucleophilic diarylamine attacks the formyl carbon (sterically more accessible than the acetyl carbon).

B. Catalytic & Emerging Methods

Recent advancements utilize Triflic Anhydride (

Figure 1: Comparative synthetic pathways for N,N-diarylformamides showing thermal (top) and activated (bottom) routes.

Reactivity & Mechanistic Utility[2][3]

The "Attenuated" Vilsmeier-Haack Reagent

The Vilsmeier-Haack reaction typically uses DMF/POCl

-

Lower Electrophilicity: The phenyl rings stabilize the positive charge on the nitrogen less effectively than methyl groups (inductive withdrawal), but the steric bulk hinders nucleophilic attack.

-

Selectivity: This reagent is milder, making it suitable for formylating highly sensitive electron-rich substrates (e.g., furan derivatives) where DMF/POCl

might cause polymerization or over-reaction.

Solid-State CO Reservoir

A "Green Chemistry" application of N,N-diarylformamides is their use as Carbon Monoxide (CO) releasing molecules (CORMs) .

-

Reaction:

-

Utility: Provides ultra-pure, dry CO for palladium-catalyzed carbonylation reactions without the need for high-pressure gas cylinders. The byproduct (diphenylamine) is a solid that is easily recycled.

Figure 2: Mechanism of Vilsmeier reagent formation using N,N-diphenylformamide.

Applications in Drug Discovery & Electronics

Pharmaceutical Scaffolds

The diarylamide motif is a bioisostere for urea and biaryl ether linkages.

-

Tubulin Inhibitors: N,N-diarylformamide derivatives have shown potency as tubulin polymerization inhibitors, targeting the colchicine binding site. The "propeller" shape mimics the twisted conformation of bioactive biaryls.

-

Antimicrobial Agents: Metal complexes (e.g., Ag(I), Co(III)) coordinated via N,N-diarylformamidine ligands (derived from the formamide) exhibit significant antibacterial activity against Gram-negative strains.

Organic Electronics (OLEDs & OPVs)

N,N-Diarylformamides serve as critical precursors for Hole Transport Materials (HTMs) .

-

Pathway: Formylation of diphenylamine followed by condensation yields complex arylamines.

-

Material Relevance: Triphenylamine (TPA) derivatives, essential for perovskite solar cells and OLEDs, are often synthesized via intermediates that require the protection or activation of the nitrogen center, where the formyl group plays a pivotal role in directing regioselectivity during halogenation steps.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diphenylformamide (AFA Method)

This protocol avoids the use of hazardous acid chlorides.

-

Reagents: Diphenylamine (10 mmol), Formic Acid (98%, 15 mL), Acetic Anhydride (20 mmol).

-

Activation: In a dry round-bottom flask, mix formic acid and acetic anhydride. Stir at 0°C for 30 minutes to generate acetic formic anhydride.

-

Addition: Add diphenylamine (solid) in portions to the stirring mixture.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexane). -

Workup: Pour mixture into ice water (100 mL). The product will precipitate as a solid.

-

Purification: Filter the solid, wash with saturated NaHCO

(to remove acid traces) and water. Recrystallize from ethanol/water. -

Yield: Expect 85–90% of white crystals (mp 72–73°C).

Protocol 2: Vilsmeier Formylation of Indole using DPF

Use this when high regioselectivity is required.

-

Reagent Prep: Dissolve N,N-diphenylformamide (1.1 eq) in dry 1,2-dichloroethane (DCE). Add POCl

(1.1 eq) dropwise at 0°C. Stir for 30 mins. Note: Precipitation may occur.[1] -

Substrate Addition: Add Indole (1.0 eq) dissolved in DCE.

-

Heating: Heat to 60°C for 2 hours.

-

Hydrolysis: Cool to RT, add Sodium Acetate solution (2M) and stir vigorously for 1 hour.

-

Isolation: Extract with DCM, dry over MgSO

, and concentrate.

References

-

Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier–Haack Reaction. Organic Reactions. Link

-

Synthesis via Triflic Anhydride: A facile and convenient one-pot protocol for the N-formylation of aryl amines using Tf2O. (2022). NIScPR. Link

-

Rotational Barriers: Lunazzi, L., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. Link

-

CO Releasing Molecules: Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO. (2024). ChemSusChem. Link

-

Biological Activity: Co(III) N,N′‐diarylformamidine dithiocarbamate complexes: Synthesis and biological studies. (2020). ResearchGate. Link

Sources

A Technical Guide to the Research Potential of N-(4-methylphenyl)-N-phenylformamide

Abstract

N-(4-methylphenyl)-N-phenylformamide is a tertiary amide featuring a distinct N,N-diaryl structure. While specific research focusing exclusively on this molecule is limited, its chemical architecture positions it as a compound of significant interest for a multitude of research applications. This guide synthesizes information from the broader classes of formamides, N-aryl amides, and diarylamines to project the potential utility of N-(4-methylphenyl)-N-phenylformamide in drug discovery, medicinal chemistry, and materials science. We present a series of data-driven hypotheses and provide detailed, actionable experimental workflows for researchers to explore its promise as a versatile chemical intermediate, a candidate for bioactive screening, and a precursor for novel organic materials.

Introduction: Unveiling the Potential of a Versatile Scaffold

The field of chemical research is often driven by the exploration of novel molecular scaffolds that offer unique structural and electronic properties. N-(4-methylphenyl)-N-phenylformamide, a tertiary amide with two distinct aromatic rings attached to the nitrogen atom, represents such a scaffold. While its direct applications are not yet extensively documented, its constituent parts—the formamide group and the N,N-diaryl amine core—are ubiquitous in synthetic and medicinal chemistry.

Formamide and its derivatives are indispensable in the pharmaceutical industry, serving as solvents, reagents, and key building blocks for a wide array of therapeutic agents, including sulfa drugs.[1][2] The N-aryl amide motif, in particular, is a well-established pharmacophore found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[3]

This technical guide moves beyond the known to the potential. By analyzing the reactivity of the formyl group and the structural significance of the diarylamine framework, we can logically project and design research pathways. This document serves as a foundational resource for chemists, pharmacologists, and materials scientists, providing both the theoretical grounding and the practical experimental designs needed to investigate the untapped potential of N-(4-methylphenyl)-N-phenylformamide.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the cornerstone of designing effective experiments. N-(4-methylphenyl)-N-phenylformamide is an organic compound that is expected to be a solid or high-boiling liquid at room temperature, with solubility in common organic solvents.[4]

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₃NO | - |

| Molecular Weight | 211.26 g/mol | - |

| IUPAC Name | N-(4-methylphenyl)-N-phenylformamide | - |

| Synonyms | N-phenyl-N-p-tolylformamide | - |

| CAS Number | 50649-31-5 | - |

| Appearance | Colorless to pale yellow solid/liquid | Inferred from related compounds[4] |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Predicted XLogP3 | 2.8 - 3.2 | Calculated |

Table 1: Key physicochemical properties of N-(4-methylphenyl)-N-phenylformamide.

The presence of the polar amide group and the two hydrophobic aryl rings gives the molecule an amphiphilic character, influencing its solubility and potential interactions with biological targets.[4]

Potential Application I: A Versatile Intermediate in Organic Synthesis

The most immediate and promising application of N-(4-methylphenyl)-N-phenylformamide is as a synthetic intermediate. The formamide group can act as a protecting group for the diarylamine, a source for formylation reactions, or be transformed into other functional groups.

Rationale: The Vilsmeier-Haack Reaction for Asymmetric Triarylmethane Synthesis

Tertiary formamides are classical reagents in the Vilsmeier-Haack reaction. When treated with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, they form a highly electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent can then formylate electron-rich aromatic compounds.

Given its asymmetric diaryl structure, N-(4-methylphenyl)-N-phenylformamide offers a unique opportunity. Its Vilsmeier reagent can be used to synthesize asymmetric triarylmethane scaffolds. These structures are core to many dyes and are increasingly recognized for their potent biological activities, including antimicrobial and anticancer properties.

Experimental Workflow: Synthesis of an Asymmetric Triarylmethane Derivative

This protocol outlines the synthesis of a novel triarylmethane derivative using N-(4-methylphenyl)-N-phenylformamide and a model electron-rich arene, such as N,N-dimethylaniline.

Objective: To synthesize (4-(dimethylamino)phenyl)(4-methylphenyl)(phenyl)methanol.

Step 1: Generation of the Vilsmeier Reagent

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-(4-methylphenyl)-N-phenylformamide (1.0 eq).

-

Dissolve the formamide in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃, 1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the chloroiminium salt may result in a thicker suspension.

Step 2: Electrophilic Aromatic Substitution (Formylation)

-

In a separate flask, dissolve N,N-dimethylaniline (1.0 eq) in anhydrous DCM.

-

Cool the Vilsmeier reagent suspension back to 0 °C.

-

Add the solution of N,N-dimethylaniline dropwise to the Vilsmeier reagent.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC (Thin Layer Chromatography).

Step 3: Hydrolysis and Work-up

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-